

In-Depth Technical Guide to 3-Bromo-5-isopropylbenzoic Acid

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Compound of Interest

Compound Name: 3-Bromo-5-isopropylbenzoic acid

Cat. No.: B1282658

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CAS Number: 112930-39-9

This technical guide provides a comprehensive overview of **3-Bromo-5-isopropylbenzoic acid**, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, analysis, and potential applications.

Chemical and Physical Properties

3-Bromo-5-isopropylbenzoic acid is a substituted aromatic carboxylic acid. The presence of a bromine atom, an isopropyl group, and a carboxylic acid moiety on the benzene ring makes it a versatile building block in organic synthesis.

Property	Value	Reference
CAS Number	112930-39-9	[1] [2]
Molecular Formula	C ₁₀ H ₁₁ BrO ₂	[1] [2]
Molecular Weight	243.1 g/mol	[1]
IUPAC Name	3-bromo-5-isopropylbenzoic acid	[1]
Boiling Point	329.5 ± 35.0 °C at 760 mmHg	
Appearance	Solid (form may vary)	[3]
Purity	Typically available as 95% or higher	[1]

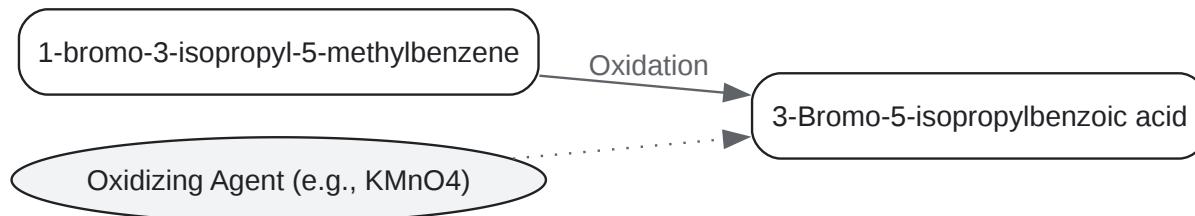
Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **3-Bromo-5-isopropylbenzoic acid** is not readily available in the public domain, a plausible synthetic route can be inferred from general methods for the preparation of substituted benzoic acids. A common approach involves the oxidation of the corresponding alkylbenzene.

Proposed Experimental Protocol: Synthesis

A likely synthetic pathway for **3-Bromo-5-isopropylbenzoic acid** is the oxidation of 1-bromo-3-isopropyl-5-methylbenzene. This method is analogous to the synthesis of other substituted benzoic acids where a methyl group is oxidized to a carboxylic acid.

Reaction Scheme:



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Figure 1: Proposed synthesis of **3-Bromo-5-isopropylbenzoic acid**.

Materials:

- 1-bromo-3-isopropyl-5-methylbenzene
- Potassium permanganate (KMnO₄)
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
- Water
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-3-isopropyl-5-methylbenzene in a suitable solvent, such as a mixture of water and pyridine or acetone.
- Oxidation: While stirring, add a solution of potassium permanganate in water portion-wise to the flask. The reaction is exothermic and may require cooling to control the temperature.
- Reflux: After the addition of the oxidizing agent is complete, heat the mixture to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. The manganese dioxide formed as a byproduct is removed by filtration.
- Isolation of the Product: Acidify the filtrate with a strong acid, such as hydrochloric acid, until the pH is acidic. This will precipitate the **3-Bromo-5-isopropylbenzoic acid**.

- Extraction: If the product does not precipitate or to ensure complete recovery, extract the aqueous solution with an organic solvent like diethyl ether or ethyl acetate.
- Drying and Solvent Removal: Combine the organic extracts and dry them over an anhydrous drying agent. Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.

Experimental Protocol: Purification

The crude **3-Bromo-5-isopropylbenzoic acid** can be purified by recrystallization.

Materials:

- Crude **3-Bromo-5-isopropylbenzoic acid**
- Suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate)

Procedure:

- Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent.
- Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
- Filtration: Collect the purified crystals by vacuum filtration.
- Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
- Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Analytical Methods

The identity and purity of **3-Bromo-5-isopropylbenzoic acid** can be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the final product.

Typical HPLC Conditions:

- Column: C18 reverse-phase column
- Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an acid like trifluoroacetic acid (TFA) or formic acid.
- Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
- Flow Rate: Typically 1 mL/min.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the compound. While specific NMR data for **3-Bromo-5-isopropylbenzoic acid** is not readily available, the expected signals in a ^1H NMR spectrum would include:

- Aromatic protons in the region of 7-8 ppm.
- A septet for the methine proton of the isopropyl group.
- A doublet for the methyl protons of the isopropyl group.
- A broad singlet for the carboxylic acid proton, which may be exchangeable with D_2O .

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the compound and to gain further structural information from its fragmentation pattern.

Applications in Research and Drug Development

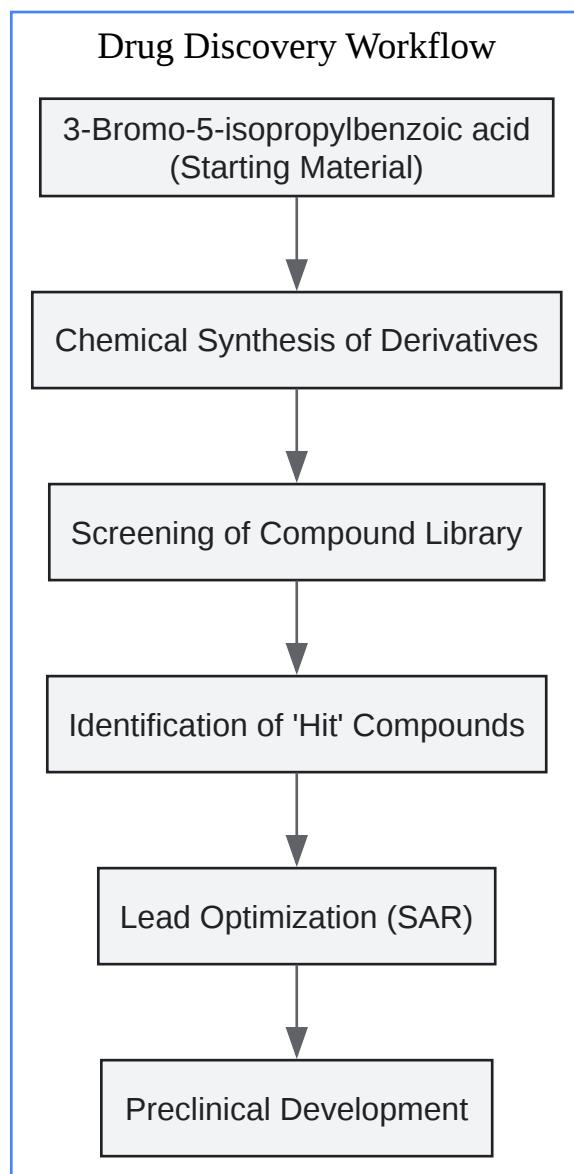
3-Bromo-5-isopropylbenzoic acid is primarily utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.^[3] Benzoic acid derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.^[4]

While specific research on the biological activity of **3-Bromo-5-isopropylbenzoic acid** is limited in publicly available literature, its structural motifs are present in various biologically active compounds. The bromobenzoic acid scaffold is a common feature in molecules designed to interact with biological targets. For instance, derivatives of bromobenzoic acid have been investigated for their potential as anti-sickling agents.[\[5\]](#)

Signaling Pathway Involvement: A Hypothetical Perspective

There is currently no direct evidence linking **3-Bromo-5-isopropylbenzoic acid** to any specific signaling pathway. However, the broader class of small molecule inhibitors often targets key components of cellular signaling cascades, such as kinases.[\[6\]](#)[\[7\]](#) The PI3K/Akt/mTOR pathway, for example, is a critical regulator of cell growth and survival and is a common target for cancer drug development.[\[7\]](#)

Given that **3-Bromo-5-isopropylbenzoic acid** is a versatile synthetic intermediate, it could be used to generate a library of compounds for screening against various kinases or other enzymes involved in critical signaling pathways. The design of such a library would be guided by structure-activity relationship (SAR) studies.



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Figure 2: A logical workflow for the use of **3-Bromo-5-isopropylbenzoic acid** in drug discovery.

In conclusion, **3-Bromo-5-isopropylbenzoic acid** is a valuable chemical intermediate with significant potential for the development of new therapeutic agents and agrochemicals. Further research is warranted to explore its own biological activities and to fully exploit its utility in the synthesis of novel bioactive molecules.

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